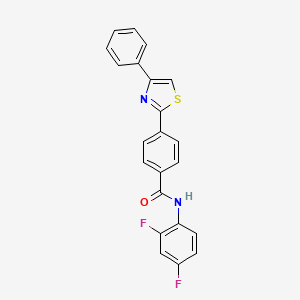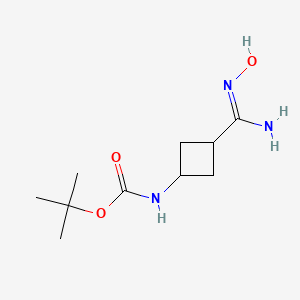
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone and non-histone proteins. By inhibiting HDAC activity, this compound promotes the acetylation of histone and non-histone proteins, leading to changes in gene expression and cellular function. This compound has been shown to selectively inhibit class I HDAC enzymes, which are overexpressed in cancer cells and play a critical role in cancer progression and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression and cellular function in various cell types. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, this compound has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has several advantages for lab experiments, including its selectivity for class I HDAC enzymes, its ability to induce changes in gene expression and cellular function, and its potential therapeutic applications in various diseases. However, this compound also has several limitations, including its potential toxicity, its narrow therapeutic window, and its limited bioavailability.
Orientations Futures
There are several future directions for the study of 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, the investigation of combination therapies with chemotherapy and immunotherapy, and the exploration of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the class of benzamide HDAC inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. This compound exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, leading to changes in gene expression and cellular function. This compound has several advantages for lab experiments, including its selectivity for class I HDAC enzymes and its potential therapeutic applications in various diseases. However, this compound also has several limitations, including its potential toxicity and limited bioavailability. There are several future directions for the study of this compound, including the development of more potent and selective HDAC inhibitors and the investigation of combination therapies with chemotherapy and immunotherapy.
Méthodes De Synthèse
The synthesis of 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide involves the reaction of 2-aminonicotinic acid with 3-bromopropionyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with 1-phenylethylamine and methylsulfonyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, this compound has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
6-methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)20(14(3)15-8-6-5-7-9-15)18(21)16-10-11-17(19-12-16)24(4,22)23/h5-14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHIRNXYMQCLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

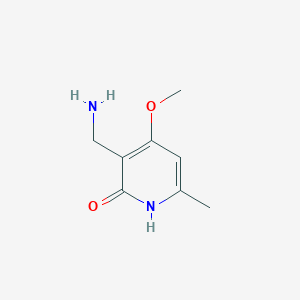

![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)
![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)

![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)
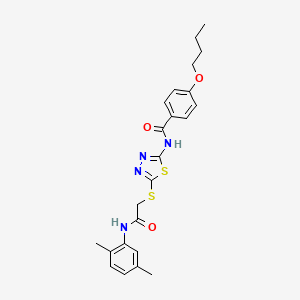
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
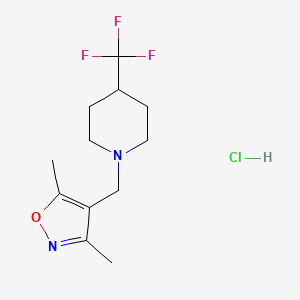
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)

